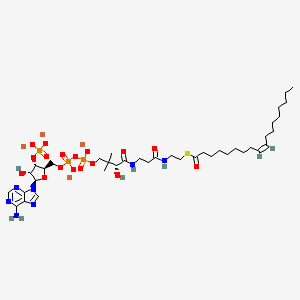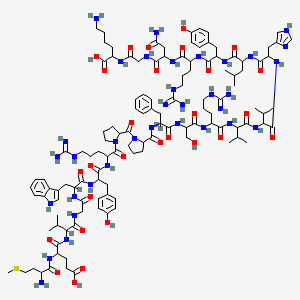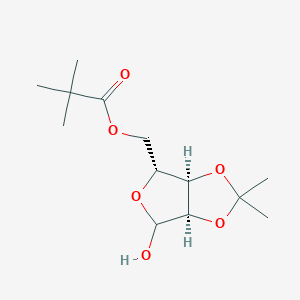
Oleoyl coenzyme A lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoyl coenzyme A lithium salt is a fatty acid that belongs to the class of organic compounds known as aliphatic acyl-coenzyme A . It is synthesized by the enzyme synthetase and can be used to diagnose cascading, linear response, and aldehyde synthesis in carbon nanotubes . It is a thioester of oleic acid and coenzyme A .
Molecular Structure Analysis
The empirical formula of Oleoyl coenzyme A lithium salt is C39H68N7O17P3S . The molecular weight is 1031.98 .Chemical Reactions Analysis
Oleoyl coenzyme A lithium salt may be used to study the specificity and kinetics of enzymes such as acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) involved in long chain fatty acid cholesterol esterification .Physical And Chemical Properties Analysis
Oleoyl coenzyme A lithium salt is a solid substance . . The storage temperature is −20°C .Applications De Recherche Scientifique
- Importance : By interacting with enzymes and carrier proteins involved in fatty acid metabolism, Oleoyl-CoA regulates cellular energy production and lipid balance .
- References : Ma et al. (1999) and Fox et al. (2001) .
- Significance : Proper cellular functioning relies on the availability of Oleoyl-CoA for lipid synthesis and membrane integrity .
- References : Martin and Rinne (1986) and Sirakova et al. (2012) .
- References : Conway et al. (1987) and Raman and DiRusso (1995) .
- References : Woldegiorgis et al. (1981) and Turapov et al. (2014) .
- References : Lascu et al. (1988) and Cheng et al. (1996) .
- References : Zatz et al. (1982) and Lichtenstein et al. (1982) .
Fatty Acid Metabolism and Energy Production
Lipid Synthesis and Complex Lipids
Cholesterol Esterification
Mitochondrial Function
Cellular Membrane Integrity
Very Long Chain Monounsaturated Fatty Acids (VLCMFA)
Mécanisme D'action
Target of Action
The primary target of Oleoyl coenzyme A lithium salt, also known as cis-9-octadecenoyl coenzyme a lithium salt, is the enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) . ACAT1 is involved in long chain fatty acid cholesterol esterification .
Mode of Action
Oleoyl coenzyme A lithium salt functions as an acyl group carrier . It interacts with its target, ACAT1, by providing the necessary oleoyl group for the esterification process . This interaction results in the formation of cholesterol esters, which are crucial for lipid metabolism .
Biochemical Pathways
Oleoyl coenzyme A lithium salt plays a pivotal role in the biosynthesis of 1-Alkyl-2,3-diacylglycerol (ADG) and very long chain monounsaturated fatty acids . These biochemical pathways are essential for the proper functioning of the harderian gland . The compound’s interaction with ACAT1 also influences the cholesterol metabolism pathway, affecting the balance between free cholesterol and cholesterol esters .
Result of Action
The action of Oleoyl coenzyme A lithium salt results in the production of cholesterol esters and the biosynthesis of ADG and very long chain monounsaturated fatty acids . These molecular and cellular effects are crucial for lipid metabolism and energy production .
Action Environment
The action, efficacy, and stability of Oleoyl coenzyme A lithium salt can be influenced by various environmental factors. For instance, the pH level can affect the compound’s stability and interaction with its target . Furthermore, the compound’s hydrophobic nature allows it to bind to multi-walled carbon nanotubes, which can aid in the detection of markers such as lipids or proteins using immunological techniques .
Safety and Hazards
Propriétés
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFSDVCTCHDHP-FGBQLYJKSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64Li4N7O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of Oleoyl coenzyme A lithium salt in the research presented? []
A1: Oleoyl coenzyme A lithium salt (OACoA) serves as a key component in the development of a biosensor for the simultaneous detection of glucose and non-esterified fatty acids (NEFAs) []. Specifically, it acts as a substrate for the enzyme acyl-CoA oxidase, which is immobilized on the biosensor surface. The enzymatic reaction involving OACoA allows for the detection of oleic acid (OA), a common NEFA, in the presence of glucose.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,(2S-cis)-(9CI)](/img/no-structure.png)

![2-[2-[(4-Chloro-2-methylphenoxy)methyl]phenyl]-2-hydroxyacetamide](/img/structure/B575408.png)
![spiro[isobenzofuran-1(3H),5-methyl-2'-tetrahydrofuran]-3-one](/img/structure/B575410.png)

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)

![1,3,5,7-Tetrazatricyclo[5.3.1.04,11]undeca-2,4(11),5,8-tetraene](/img/structure/B575418.png)
![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)